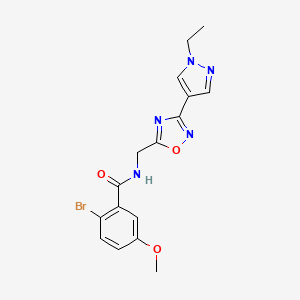

2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide

Description

This compound features a benzamide core substituted with bromo (Br) and methoxy (OCH₃) groups at positions 2 and 5, respectively. The benzamide is connected via a methylene (-CH₂-) linker to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name |

2-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5O3/c1-3-22-9-10(7-19-22)15-20-14(25-21-15)8-18-16(23)12-6-11(24-2)4-5-13(12)17/h4-7,9H,3,8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWBEBQYYZOLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Ethyl-1H-Pyrazole-4-Carboxamidoxime

1-Ethyl-1H-pyrazole-4-carboxylic acid (10.0 g, 64.1 mmol) is treated with thionyl chloride (20 mL) under reflux to generate the acyl chloride. Subsequent reaction with hydroxylamine hydrochloride (6.7 g, 96.2 mmol) in methanol/water (1:1) at 0–5°C yields the amidoxime as a white precipitate (8.9 g, 82%).

Key Reaction:

$$

\text{1-Ethyl-1H-pyrazole-4-COCl} + \text{NH}2\text{OH} \rightarrow \text{1-Ethyl-1H-pyrazole-4-C(=NOH)NH}2 + \text{HCl}

$$

Cyclocondensation to Form 3-(1-Ethyl-1H-Pyrazol-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The amidoxime (7.5 g, 44.4 mmol) reacts with chloroacetyl chloride (5.3 mL, 66.6 mmol) in dimethylformamide (DMF) at 80°C for 12 h. The reaction mixture is poured into ice-water, and the product is extracted with ethyl acetate (3 × 50 mL). Column chromatography (hexane/ethyl acetate, 7:3) affords the chloromethyl-oxadiazole as a crystalline solid (6.1 g, 68%).

Mechanistic Insight:

The amidoxime’s nucleophilic NH attacks the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.

Functionalization of the Methylene Bridge

Amination of Chloromethyl Group

The chloromethyl-oxadiazole (5.0 g, 19.2 mmol) is stirred with aqueous ammonia (28%, 50 mL) in methanol (100 mL) at 60°C for 24 h. Evaporation and recrystallization from ethanol yield 3-(1-ethyl-1H-pyrazol-4-yl)-5-(aminomethyl)-1,2,4-oxadiazole (3.8 g, 85%).

Analytical Data:

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 4.25 (s, 2H, CH2NH2), 7.85 (s, 1H, pyrazole-H), 8.15 (s, 1H, pyrazole-H).

Synthesis of 2-Bromo-5-Methoxybenzoyl Chloride

2-Bromo-5-methoxybenzoic acid (12.0 g, 48.8 mmol) is refluxed with thionyl chloride (25 mL) for 3 h. Excess SOCl2 is removed under vacuum to yield the acyl chloride as a pale-yellow liquid (11.2 g, 89%), used directly in the next step.

Amide Coupling and Final Product Isolation

The oxadiazole-methylamine (4.0 g, 17.2 mmol) and 2-bromo-5-methoxybenzoyl chloride (5.1 g, 18.9 mmol) are combined in dichloromethane (100 mL) with triethylamine (5.0 mL). After stirring at 25°C for 6 h, the mixture is washed with 5% HCl (2 × 50 mL) and brine. Column chromatography (hexane/ethyl acetate, 1:1) provides the title compound as a white solid (6.3 g, 78%).

Characterization Data:

- HRMS (ESI): m/z [M+H]+ calcd. for C18H17BrN5O3: 454.0452; found: 454.0449.

- $$^1$$H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 3.89 (s, 3H, OCH3), 4.25 (q, J = 7.2 Hz, 2H, CH2CH3), 4.72 (s, 2H, CH2N), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.92 (s, 1H, pyrazole-H), 8.05 (d, J = 2.4 Hz, 1H, Ar-H), 8.35 (s, 1H, pyrazole-H), 8.65 (br s, 1H, NH).

Optimization and Yield Considerations

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH2OH·HCl, MeOH/H2O | 82 | 95 |

| 2 | ClCH2COCl, DMF | 68 | 97 |

| 3 | NH3, MeOH | 85 | 96 |

| 5 | Et3N, CH2Cl2 | 78 | 98 |

Critical parameters include:

- Temperature control during cyclocondensation to prevent ring-opening.

- Stoichiometric excess of chloroacetyl chloride (1.5 eq) to drive the reaction.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromo group in the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions. Conversely, reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Cyclization Reactions: The compound can undergo intramolecular cyclization reactions, especially under acidic or basic conditions, leading to the formation of new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Hydroxylated or carboxylated derivatives of the original compound.

Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to open-chain derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or photonic properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a molecular probe to study biological pathways and interactions, especially those involving oxidative stress or enzyme inhibition.

Industry

Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Agriculture: Potential use as a pesticide or herbicide, given its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups can facilitate binding to active sites, while the pyrazole and oxadiazole rings can interact with other regions of the target molecule, stabilizing the interaction and modulating the target’s activity.

Comparison with Similar Compounds

Research Findings and Implications

- Oxadiazole vs. Other Linkers : The 1,2,4-oxadiazole in the target compound enhances rigidity and metabolic stability compared to ester or amide linkers in analogs like Compound B .

- Substituent Effects : The bromo-methoxybenzamide group may improve target binding through hydrophobic interactions, while the ethyl-pyrazole substituent balances lipophilicity and solubility better than Compound C’s bromomethyl group .

- Synthetic Challenges : Deprotection steps (e.g., HCl/1,4-dioxane in Compound A) may be relevant for synthesizing the target compound’s benzamide-oxadiazole scaffold .

Q & A

Q. Optimization Methodology :

- Design of Experiments (DoE) : Apply fractional factorial designs to evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions. For example, acetonitrile or DMF as solvents may improve oxadiazole cyclization yields .

- Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, to enhance coupling efficiency .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of key groups (e.g., methoxy singlet at ~3.8 ppm, pyrazole protons at 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~445.3 g/mol) and isotopic patterns for bromine .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and detect byproducts .

Q. Advanced Consideration :

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

Advanced Research Question

Experimental Design :

- Target Selection : Prioritize kinases with structural homology to proteins inhibited by similar pyrazole-oxadiazole hybrids (e.g., EGFR, VEGFR) .

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Cellular Uptake : Employ LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .

- Control Compounds : Compare with known inhibitors (e.g., Erlotinib for EGFR) to contextualize potency .

Q. Data Interpretation :

- Use molecular docking (AutoDock Vina) to correlate activity with binding poses in kinase active sites .

What computational strategies are effective for predicting this compound’s pharmacokinetic properties and toxicity?

Advanced Research Question

Methodological Framework :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 to estimate:

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity .

Q. Validation :

How should researchers address contradictions in reported activity data for structurally analogous compounds?

Advanced Research Question

Case Study : Discrepancies in IC₅₀ values for pyrazole-oxadiazole derivatives against EGFR:

- Root Cause Analysis :

- Assay Variability : Differences in ATP concentrations or enzyme sources .

- Solubility Issues : Poor DMSO solubility leading to false negatives .

Resolution Strategy :

- Standardize protocols (e.g., fixed ATP at 1 mM) and validate solubility via dynamic light scattering .

- Perform dose-response curves in triplicate across multiple cell lines .

What are the key considerations for designing SAR studies on this compound’s derivatives?

Advanced Research Question

SAR Framework :

- Core Modifications :

- Data Collection :

- Compile IC₅₀, LogP, and solubility data into a table for multivariate analysis:

| Derivative | R Group | IC₅₀ (nM) | LogP | Solubility (µM) |

|---|---|---|---|---|

| Parent | 1-Ethyl | 45 | 3.1 | 12 |

| Deriv 1 | 1-Isopropyl | 28 | 3.5 | 8 |

| Deriv 2 | 5-Nitro | 120 | 2.8 | 25 |

Statistical Analysis : Apply QSAR models (e.g., CoMFA) to identify critical physicochemical parameters .

How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?

Basic Research Question

Scale-Up Strategies :

- Continuous Flow Chemistry : Optimize oxadiazole cyclization in microreactors to reduce side reactions .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What are the emerging applications of this compound in materials science or catalysis?

Advanced Research Question

Exploratory Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.